Tetrapropylammonium bisulfate

Overview

Description

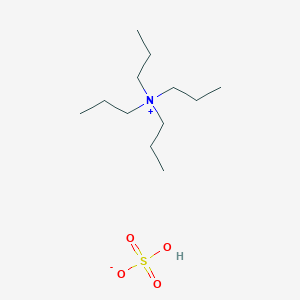

Tetrapropylammonium bisulfate (TPABS) is a quaternary ammonium salt that is used for a variety of purposes in research and industry. TPABS is a highly polar compound, which makes it useful for a variety of applications, such as separation, extraction, and synthesis. It has also been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Tetrapropylammonium perruthenate (TPAP) is used as a versatile catalyst in organic synthesis, enabling a variety of reactions like double oxidations, selective oxidations, heteroatom oxidation, cleavage reactions, and sequential reaction processes (Ley, Norman, Griffith, & Marsden, 1994).

Bis(tetrapropylammonium)heptasulfide, related to tetrapropylammonium bisulfate, crystallizes in a specific space group, featuring chainlike S7^2- anions, which is significant for structural chemistry (Böttcher & Flamm, 1986).

Room-temperature liquid tetraalkylammonium sulfonates, similar to this compound, exhibit unique solvent properties and are useful in gas chromatography as stationary phases due to their wide temperature ranges (Poole, Shetty, & Poole, 1989).

In atmospheric science, FT-IR-based absorption methods can accurately identify and quantify ammonium bisulfate in ambient air (McClenny, Krost, Daughtrey, Williams, & Allen, 1994).

Electrochemical studies have shown that bisulfate adsorbed at Pt(111) electrode surfaces has a higher pH than the bulk solution, which is significant for understanding surface chemistry and catalysis (Lachenwitzer, Li, & Lipkowski, 2002).

In the field of crystallography, bis(tetrapropylammonium) hexachlorodicuprate(II) is a novel compound with a unique hexachlorodicuprate group, contributing to the understanding of crystal structures and molecular interactions (Hu & Holt, 1994).

For fine-particulate matter analysis, FT-IR transmission spectroscopy is a specific, nondestructive method to measure ammonium bisulfate, offering advantages over indirect methods (Krost & McClenny, 1994).

Safety and Hazards

Tetrapropylammonium bisulfate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Tetrapropylammonium bisulfate is primarily used as an ion-pairing reagent in ion pair chromatography . Its main targets are ionic and highly polar substances that need to be separated on reversed phase HPLC columns .

Mode of Action

As an ion-pairing reagent, this compound interacts with its targets by forming ion pairs. This interaction facilitates the separation of ionic and highly polar substances on reversed phase HPLC columns .

Result of Action

The primary result of this compound’s action is the successful separation of ionic and highly polar substances on reversed phase HPLC columns . This is crucial for the analysis and identification of these substances in various scientific and industrial applications.

properties

IUPAC Name |

hydrogen sulfate;tetrapropylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJKKOSZCHGEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585012 | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56211-70-2 | |

| Record name | Tetrapropylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)